molecular formula C19H19ClN2OS B13358072 1-(2-chloro-10H-phenothiazin-10-yl)-3-(pyrrolidin-1-yl)propan-1-one

1-(2-chloro-10H-phenothiazin-10-yl)-3-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B13358072
M. Wt: 358.9 g/mol
InChI Key: HNWZPBWCXMHKQM-UHFFFAOYSA-N
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Description

2-chloro-10-[3-(1-pyrrolidinyl)propanoyl]-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-10-[3-(1-pyrrolidinyl)propanoyl]-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The chloro substituent is introduced via chlorination, and the pyrrolidinyl-propanoyl side chain is attached through a series of reactions involving acylation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-10-[3-(1-pyrrolidinyl)propanoyl]-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenothiazines depending on the nucleophile used.

Scientific Research Applications

2-chloro-10-[3-(1-pyrrolidinyl)propanoyl]-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to other phenothiazine derivatives.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-chloro-10-[3-(1-pyrrolidinyl)propanoyl]-10H-phenothiazine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurotransmitter pathways and have therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Thioridazine: Known for its antipsychotic and antiarrhythmic properties.

    Fluphenazine: Used in the treatment of schizophrenia.

Uniqueness

2-chloro-10-[3-(1-pyrrolidinyl)propanoyl]-10H-phenothiazine is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other phenothiazine derivatives. The presence of the pyrrolidinyl-propanoyl side chain can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19ClN2OS

Molecular Weight

358.9 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-3-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C19H19ClN2OS/c20-14-7-8-18-16(13-14)22(15-5-1-2-6-17(15)24-18)19(23)9-12-21-10-3-4-11-21/h1-2,5-8,13H,3-4,9-12H2

InChI Key

HNWZPBWCXMHKQM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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